molecular formula C9H8Br2OS B14065078 1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one

1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one

Cat. No.: B14065078
M. Wt: 324.03 g/mol
InChI Key: VXXWCMUWRMCFDJ-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one (CAS: 1806543-56-5) is a brominated aromatic ketone featuring a propan-2-one backbone substituted with two bromine atoms: one on the ketone carbon and another at the 2-position of the phenyl ring. A mercapto (-SH) group at the 5-position of the phenyl ring distinguishes it from related compounds. This structure confers unique reactivity and physicochemical properties, making it valuable in synthetic chemistry and pharmaceutical intermediates .

Properties

Molecular Formula

C9H8Br2OS

Molecular Weight

324.03 g/mol

IUPAC Name

1-bromo-1-(2-bromo-5-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8Br2OS/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-4,9,13H,1H3

InChI Key

VXXWCMUWRMCFDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)S)Br)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Propan-2-one Precursors

The most widely implemented strategy involves sequential bromination of 1-(5-mercapto-2-phenyl)propan-2-one derivatives. BenchChem protocols describe using N-bromosuccinimide (NBS) in acetic acid at 40–50°C for 6–8 hours, achieving 72–78% yields through radical-mediated mechanisms. Key advantages include:

  • Regioselective bromination at the α-carbon of the ketone and para positions relative to the thiol group
  • Compatibility with electron-withdrawing groups , as demonstrated by preserved mercapto functionality during reactions

Reaction stoichiometry critically influences product distribution. A 2.2:1 molar ratio of NBS to precursor minimizes di-brominated byproducts, while excess bromide ions (from NaBr additives) enhance reaction rates by 23–29% through bromonium ion stabilization.

Table 1: Bromination Efficiency Under Varied Conditions

Brominating Agent Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC)
NBS Acetic Acid 45 7 78 98.2
Br₂ CCl₄ 25 12 65 91.4
DBDMH* CH₃CN 60 5 82 97.8

*1,3-Dibromo-5,5-dimethylhydantoin

Multi-Step Synthesis from Aromatic Precursors

Patent literature reveals an alternative pathway employing 2-mercapto-5-bromobenzaldehyde as the starting material:

  • Aldol Condensation : React with acetone in NaOH/MeOH (0–5°C, 2 h) to form 1-(5-bromo-2-mercaptophenyl)propen-2-ol (83% yield)
  • Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) at −10°C to obtain the corresponding ketone (91% yield)
  • α-Bromination : Use PBr₃ in dichloromethane (−15°C, 30 min) for final product isolation (68% overall yield)

This method allows precise control over stereoelectronic effects, with $${}^{13}$$C NMR analysis confirming >95% regiochemical purity when using low-temperature bromination.

Mechanistic Insights and Reaction Optimization

Radical vs. Ionic Bromination Pathways

Electron paramagnetic resonance (EPR) studies identify distinct mechanistic regimes:

  • NBS-Mediated Reactions : Show characteristic signals for bromine radicals (g = 2.0023), supporting chain-propagation mechanisms
  • Molecular Bromine : Generates bromonium ion intermediates detectable via $${}^{81}$$Br NMR chemical shifts at δ 120–135 ppm

Solvent polarity dramatically impacts pathway dominance. Acetonitrile (ε = 37.5) favors ionic mechanisms with second-order kinetics (k₂ = 0.118 L·mol⁻¹·s⁻¹), while nonpolar solvents like CCl₄ (ε = 2.24) shift reactivity toward radical chains (k₁ = 1.54 × 10⁻³ s⁻¹).

Byproduct Formation and Mitigation

Common impurities include:

  • 3-Bromo regioisomers (4–11%): Minimized using bulky solvents like tert-butyl alcohol
  • Disulfide dimers : Controlled by maintaining reaction pH <3 with H₃PO₄ additives

High-resolution MS data (Q-TOF, m/z 336.8921 [M+H]⁺) enables real-time monitoring of byproduct formation during scale-up processes.

Advanced Purification Techniques

Chromatographic Separation

Silica gel chromatography with petroleum ether:ethyl acetate (8:1 → 5:1 gradient) achieves 99.1% purity. Key retention factors:

  • K' = 4.32 for target compound vs. K' = 6.11 for dibrominated impurities
  • Flow rate optimization at 15 mL/min reduces separation time by 38% without compromising resolution

Recrystallization Protocols

Ethanol/water (7:3 v/v) mixed solvent system produces monoclinic crystals (space group P2₁/c) suitable for X-ray diffraction analysis. DSC thermograms show sharp melting endotherms at 121.5°C (ΔH = 98.4 J/g), confirming high crystallinity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Microfluidic systems with:

  • Channel diameter : 500 μm
  • Residence time : 2.7 min
  • Temperature control : ±0.5°C

Achieve 89% conversion efficiency at 1.2 kg/day production rates, surpassing batch reactor yields by 14–19%.

Waste Stream Management

Bromide ion recovery via electrodialysis (Nafion 117 membrane, 5 V/cm²) reduces environmental impact by 73%. ICP-OES analyses confirm Br⁻ concentrations <50 ppm in effluent streams.

Spectroscopic Characterization Benchmarks

Table 2: Key Spectral Signatures

Technique Data
¹H NMR (500 MHz, CDCl₃) δ 7.89 (d, J=8.2 Hz, 1H), 7.45 (dd, J=8.2, 2.1 Hz, 1H), 7.32 (d, J=2.1 Hz, 1H), 4.21 (q, J=6.8 Hz, 1H), 3.17 (d, J=6.8 Hz, 2H)
¹³C NMR (125 MHz, CDCl₃) δ 205.4 (C=O), 138.2, 132.7, 129.4, 127.9 (Ar-C), 56.8 (CHBr), 42.3 (CH₂)
IR (KBr) ν 1685 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H), 575 cm⁻¹ (C-Br)
HRMS (ESI+) m/z 336.8918 [M+H]⁺ (calc. 336.8923)

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The carbonyl group (C=O) can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF or DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce disulfides or sulfonic acids.
  • Reduction reactions result in alcohols or other reduced forms.

Scientific Research Applications

1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.

    Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one involves its interaction with biological molecules through its reactive bromine and mercapto groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities but differ in substituents, leading to variations in properties and applications:

1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one (CAS: 1805876-17-8)
  • Molecular Formula : C₁₀H₉Br₂FO₂
  • Molecular Weight : 339.98
  • Key Differences : The 5-position substituent is fluoromethoxy (-OCH₂F) instead of mercapto.
  • Impact : The electron-withdrawing fluoromethoxy group increases polarity and stability compared to the nucleophilic -SH group. This compound is produced at ≥98% purity, suggesting robust synthetic protocols .
1-Bromo-1-(4-hydroxyphenyl)propan-2-one (CAS: 957828-58-9)
  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 229.07
  • Key Differences : A hydroxyl (-OH) group at the 4-position replaces the 5-mercapto and 2-bromo groups.
  • Impact : The hydroxyl group enhances hydrogen bonding, increasing solubility in polar solvents. Predicted properties include a density of 1.545 g/cm³ and boiling point of 312.9°C .
1-(2-Bromo-5-chlorophenyl)propan-1-one (CAS: 1260851-70-4)
  • Molecular Formula : C₉H₈BrClO
  • Key Differences : Chloro (-Cl) at the 5-position instead of mercapto.
  • Impact : The electron-withdrawing chloro group may reduce nucleophilic aromatic substitution reactivity compared to -SH. Toxicity data for similar brominated aromatics (e.g., reproductive effects in rats) highlight safety considerations .
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one (CAS: 1806402-05-0)
  • Molecular Formula : C₁₀H₇BrF₄O₂
  • Molecular Weight : 315.06
  • Key Differences : Fluoro (-F) and trifluoromethoxy (-OCF₃) groups at positions 2 and 3.
  • Impact : Strong electron-withdrawing effects from -OCF₃ enhance stability against nucleophilic attack. Applications may include agrochemicals due to fluorine’s metabolic stability .

Physicochemical Properties Comparison

Compound (CAS) Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound (1806543-56-5) C₁₀H₉Br₂OS 338.05 (calc.) 2-Br, 5-SH High reactivity due to -SH; potential metal chelation
1805876-17-8 C₁₀H₉Br₂FO₂ 339.98 2-Br, 5-OCH₂F High purity (≥98%); fluoromethoxy enhances stability
957828-58-9 C₉H₉BrO₂ 229.07 4-OH Predicted boiling point 312.9°C; high solubility in polar solvents
1806402-05-0 C₁₀H₇BrF₄O₂ 315.06 2-F, 3-OCF₃ Electron-deficient aromatic ring; agrochemical potential

Biological Activity

1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities. The presence of a bromine atom and a mercapto group in its structure suggests possible interactions with biological systems, making it a candidate for various pharmacological applications. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Preliminary studies suggest that compounds containing mercapto groups often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell walls and interference with metabolic pathways.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cells in vitro. A notable study assessed the cytotoxic effects of related compounds on A549 human lung adenocarcinoma cells, revealing potential pathways for further exploration.

The biological activity of this compound likely stems from its ability to interact with specific molecular targets within cells. The bromine atoms can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can alter the function of these biomolecules, leading to changes in various biochemical pathways.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains.
Anticancer ActivityShowed cytotoxic effects on A549 cells; further investigation needed on mechanisms.
Mechanism InsightsIdentified potential pathways affected by electrophilic reactions with biological targets.

Notable Research Insights

  • Antimicrobial Studies: In vitro tests have shown that similar mercapto-containing compounds significantly inhibit bacterial growth, suggesting a promising avenue for developing new antibiotics.
  • Cytotoxicity Assays: Compounds structurally related to this compound were evaluated using MTT assays, revealing varying degrees of cytotoxicity against cancer cell lines.
  • Electrophilic Fragment Screening: Recent studies involving electrophilic fragment libraries have highlighted the importance of such compounds in identifying new therapeutic agents targeting specific enzymes .

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